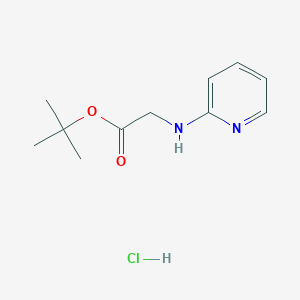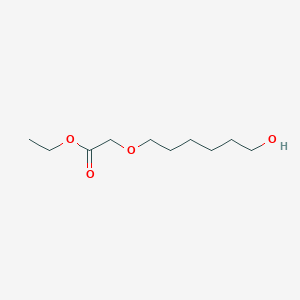
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one typically involves the coupling of a trifluoromethyl-containing intermediate with an indole precursor. One common method involves the use of palladium-catalyzed coupling reactions. For example, the coupling of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by palladium can yield the desired compound . The reaction conditions often include the use of oxalyl chloride to convert trifluoromethyl-containing acids to their corresponding chlorides, which then react with the indole precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and reaction monitoring can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its metabolic stability and lipophilicity.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The compound may also modulate specific signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-(trifluoromethyl)pyrrolidine
- (3S)-3-[(3-[4-(trifluoromethyl)benzoyl]amino)phenyl]methoxy]-L-aspartic acid
Uniqueness
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one is unique due to its specific combination of an indole core with a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are not commonly found in other similar compounds. These properties make it a valuable molecule for various applications in medicinal chemistry and other fields .
Eigenschaften
Molekularformel |
C10H9F3N2O |
|---|---|
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
(3S)-3-amino-3-methyl-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-3-2-5(10(11,12)13)4-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
WUAZBJKMMLLGPV-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@]1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,8-Trichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B13905758.png)
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13905761.png)




![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13905795.png)



![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)


![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)
